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Compound of Interest

Compound Name: beta-L-mannopyranose

Cat. No.: B8666706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-L-
mannopyranose, a key monosaccharide in various biological processes. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering valuable data for identification, characterization, and quality

control in research and drug development.

Spectroscopic Data Summary
The spectroscopic data for beta-L-mannopyranose is presented below. As an enantiomer, its

spectroscopic properties in achiral environments are identical to those of its more commonly

studied counterpart, beta-D-mannopyranose. Therefore, the data provided is based on

experimental values reported for beta-D-mannopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for beta-L-Mannopyranose in D₂O
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Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 4.89 95.2

2 3.92 72.7

3 3.64 74.5

4 3.81 68.1

5 3.37 77.6

6 3.85, 3.73 62.5

Note: The chemical shifts are referenced to an internal standard, typically DSS or TSP. The ¹H

NMR signals for the C6 protons appear as distinct multiplets due to their diastereotopic nature.

Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Bands for beta-L-Mannopyranose

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H Stretching (from hydroxyl

groups)

~2900 Medium
C-H Stretching (from CH and

CH₂ groups)

~1100-1000 Strong
C-O Stretching (from alcohols

and ether)

Below 1000 Medium-Weak
Fingerprint Region (C-C

stretching, C-O-H bending)

Mass Spectrometry (MS)
Mass spectrometry of monosaccharides is typically performed using soft ionization techniques

like Electrospray Ionization (ESI) to minimize fragmentation of the parent molecule.

Table 3: Key Mass-to-Charge Ratios (m/z) for beta-L-Mannopyranose in ESI-MS
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Ion m/z (Calculated) m/z (Observed) Notes

[M+H]⁺ 181.07 181 Protonated molecule

[M+Na]⁺ 203.05 203 Sodium adduct

[M+NH₄]⁺ 198.09 198 Ammonium adduct

[M-H]⁻ 179.05 179
Deprotonated

molecule

Tandem Mass Spectrometry (MS/MS):

Positive Ion Mode: Fragmentation of the [M+NH₄]⁺ adduct (m/z 198) can be used to

distinguish between mannose and its isomers.

Negative Ion Mode: A common fragmentation pathway for the [M-H]⁻ ion (m/z 179) involves

the loss of small neutral molecules, with a characteristic product ion at m/z 59.[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are general and may require optimization based on the specific instrumentation and

sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve 5-10 mg of beta-L-mannopyranose in 0.5-0.7 mL of deuterium oxide (D₂O,

99.9%).

For quantitative analysis, a known amount of an internal standard (e.g., DSS or TSP) can

be added.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):
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¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 to achieve adequate signal-to-noise.

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Place a small amount of the solid beta-L-mannopyranose sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrument Parameters:
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to

sample analysis.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of beta-L-mannopyranose (1-10 µg/mL) in a suitable solvent

system, such as a mixture of water and acetonitrile or methanol.

For positive ion mode, the addition of a small amount of an acid (e.g., formic acid) or a salt

(e.g., sodium acetate or ammonium acetate) can enhance ionization.

Instrument Parameters (ESI Source):

Positive Ion Mode:

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

Drying Gas (N₂): Temperature of 250-350 °C.

Negative Ion Mode:

Capillary Voltage: -2.5 to -3.5 kV.
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Solvent modifiers like a small amount of ammonium hydroxide can be used to promote

deprotonation.

Data Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

For structural elucidation, perform tandem MS (MS/MS) by isolating a precursor ion of

interest (e.g., m/z 198 in positive mode or m/z 179 in negative mode) and subjecting it to

collision-induced dissociation (CID).

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of beta-L-
mannopyranose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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